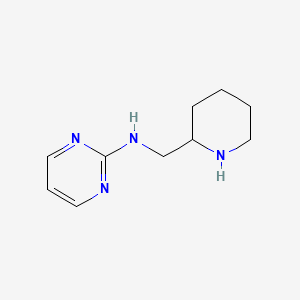
N-(piperidin-2-ylmethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(piperidin-2-ylmethyl)pyrimidin-2-amine is a compound that features a piperidine ring attached to a pyrimidine ring via a methylene bridge. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both piperidine and pyrimidine moieties in its structure makes it a versatile building block for the synthesis of biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of a piperidine derivative with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrimidine under basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, and bases like potassium carbonate or sodium hydride are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(piperidin-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the piperidine or pyrimidine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol.
Substitution: Halogenated reagents, bases like potassium carbonate or sodium hydride; solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of substituted piperidine-pyrimidine compounds.
Applications De Recherche Scientifique
N-(piperidin-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers use the compound to study its biological activity and interactions with various biomolecules, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of N-(piperidin-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine and pyrimidine moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-2-ylmethyl)pyridine-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(piperidin-2-ylmethyl)pyrazine-2-amine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
N-(piperidin-2-ylmethyl)quinoline-2-amine: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness
N-(piperidin-2-ylmethyl)pyrimidin-2-amine is unique due to the presence of both piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. The pyrimidine ring is known for its role in nucleic acids and its ability to participate in various biochemical processes, while the piperidine ring is a common motif in many pharmaceuticals. This combination makes the compound a valuable scaffold for drug discovery and other scientific research applications.
Propriétés
Formule moléculaire |
C10H16N4 |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N-(piperidin-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h3,6-7,9,11H,1-2,4-5,8H2,(H,12,13,14) |
Clé InChI |
XVEDDYCPTYQOJS-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CNC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


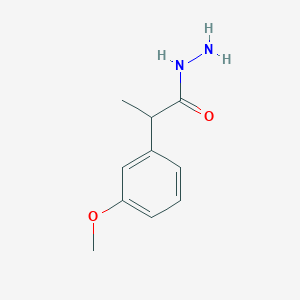
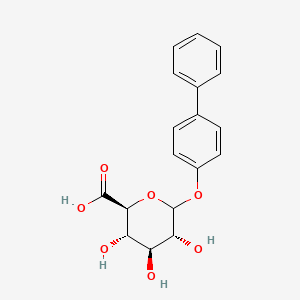
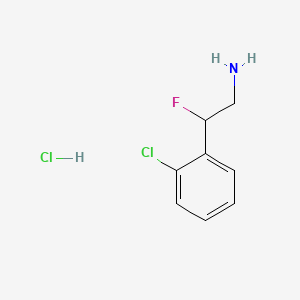
![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)


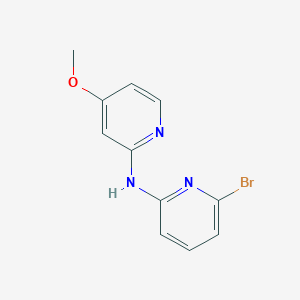

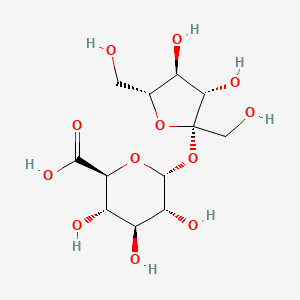
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)

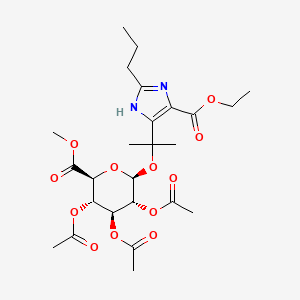
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
![2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13855362.png)
